molecular formula C8H9FN2O2 B6322183 2-Fluoro-N-methoxy-n-methylnicotinamide CAS No. 949154-26-1

2-Fluoro-N-methoxy-n-methylnicotinamide

Cat. No. B6322183
CAS RN: 949154-26-1
M. Wt: 184.17 g/mol
InChI Key: IJFAVSQQUDKQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-methoxy-N-methylnicotinamide is a chemical compound with the molecular formula C8H9FN2O2 . It has a molecular weight of 184.17 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-N-methoxy-N-methylnicotinamide consists of a total of 22 bonds . These include 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aliphatic), and 1 Pyridine .


Physical And Chemical Properties Analysis

2-Fluoro-N-methoxy-N-methylnicotinamide is a liquid at room temperature . The InChI code for this compound is 1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3 .

Scientific Research Applications

1. Therapeutic Potential in Acute Gastric Lesions

1-Methylnicotinamide (MNA), a derivative of nicotinamide, has shown potential in treating acute gastric lesions induced by stress. MNA's anti-inflammatory and antithrombotic properties are leveraged to inhibit gastric acid secretion and attenuate gastric lesions, involving mechanisms such as increased gastric mucosal blood flow and preservation of prostacyclin generation (Brzozowski et al., 2008).

2. siRNA Incorporation for Therapeutic Silencing

2-Fluoro and 2'-methoxy modifications in small interfering RNAs (siRNAs) enhance their stability and potency. Combining these modifications with N6-methylation in the antisense strand of siRNA leads to efficient knockdown of target genes, suggesting potential in therapeutic applications (Rydzik et al., 2023).

3. Protein Kinase B (PKB) Inhibition

Azepane derivatives containing 2-fluoro-6-hydroxy-3-methoxy-benzoyl groups have been developed as inhibitors of protein kinase B (PKB-alpha). This has implications for drug development, as the inhibition of PKB-alpha can be therapeutically significant in various diseases (Breitenlechner et al., 2004).

4. Enhancing siRNA In Vivo Activity

Modifications like 2'-methoxy (2'-OMe) and 2'-fluoro (2'-F) in siRNA improve their in vivo activity without compromising potency. This opens avenues for developing more effective RNA-based therapeutics (Kenski et al., 2012).

5. Preparation of Fluoroionophores

Diamine-salicylaldehyde (DS) derivatives, including 2-fluoro-4-methoxy moieties, are used to create fluoroionophores. These compounds show promise in selectively chelating metal cations like Zn+2 and could be useful in various analytical applications (Hong et al., 2012).

6. Serotonin 1A Receptor Studies in Alzheimer's Disease

Fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide is used with positron emission tomography (PET) for studying serotonin 1A receptors in Alzheimer's disease patients. This aids in understanding the pathophysiology of the disease and developing targeted therapies (Kepe et al., 2006).

7. Novel Fluorescent Probes for Neuronal Degeneration

Fluoro-Jade, a fluorescein derivative, is employed as a tracer for detecting neuronal degeneration induced by neurotoxicants. This application is significant in both research and diagnostics of neurodegenerative diseases (Schmued & Hopkins, 2000).

Safety and Hazards

The safety information available indicates that 2-Fluoro-N-methoxy-N-methylnicotinamide is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate potential hazards . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-fluoro-N-methoxy-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-4-3-5-10-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFAVSQQUDKQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-N-methoxy-N-methylnicotinamide

Synthesis routes and methods I

Procedure details

TBTU coupling agent (13 g, 40 mmol) was added to a solution of 2-fluoronicotinic acid (5.6 g, 40 mmol), N-methoxy-N-methylamine hydrochloride (4.4 g, 45 mmol) and diisopropylethylamine (16 ml, 0.1 mol) in dichloromethane (100 ml) under nitrogen. The reaction mixture was stirred at room temperature for eighteen hours. It was diluted with more dichloromethane (200 ml), washed with a 2M aqueous hydrochloric acid solution (50 ml), a saturated sodium bicarbonate solution (100 ml), and brine (100 ml). The organic was dried over magnesium sulfate and, after filtration, concentrated in vacuo. The residue was purified by flash chromatography (120 g SiO2, pentane/ethyl acetate) to afford the title compound as a colourless oil (6 g, 80%). 1H NMR (CDCl3): 3.40-3.45 (3H, s), 3.55-3.65 (3H, s), 7.75-7.80 (1H, t), 7.90-7.95 (1H, t), 8.28-8.30 (1H, d).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

2-fluoropyridine-3-carboxylic acid (100 g, 708.7 mmol) was dissolved in THF (1.5 L). DMAP (86.58 g, 708.7 mmol) was added followed by N-methoxymethanamine hydrochloride (76.05 g, 779.6 mmol). The mixture was cooled to 10° C. then DIPEA (100.8 g, 135.8 mL, 779.6 mmol) was added followed by EDC (149.5 g, 779.6 mmol) portionwise. The mixture was stirred for 30 minutes, then warmed rapidly to ambient temp (22° C.) and stirred overnight. Lc/Ms after this time showed no acid remaining. The reaction mixture was diluted with ethyl acetate (1 L) and water (1.5 L). The mixture was stirred for 10 minutes then the organic phase was isolated. The aqueous was extracted with ethyl acetate (2×500 ml) and the combined organics washed with brine, dried over magnesium sulfate, filtered and concentrated. The crude was purified through a silica plug, eluting with 50-70% ethyl acetate/petrol. This afforded the title compound as a pale yellow oil (81 g, 62%); 1H NMR (CDCl3) 3.39 (3H, s), 3,68 (3H, brs), 7.29 (1H, m), 7.92 (1H, m), 8.32 (1H, m); MS ES (+) 184.9 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
76.05 g
Type
reactant
Reaction Step Two
Name
Quantity
135.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
149.5 g
Type
reactant
Reaction Step Four
Name
Quantity
86.58 g
Type
catalyst
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-N-methoxy-n-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-N-methoxy-n-methylnicotinamide
Reactant of Route 3
Reactant of Route 3
2-Fluoro-N-methoxy-n-methylnicotinamide
Reactant of Route 4
Reactant of Route 4
2-Fluoro-N-methoxy-n-methylnicotinamide
Reactant of Route 5
Reactant of Route 5
2-Fluoro-N-methoxy-n-methylnicotinamide
Reactant of Route 6
Reactant of Route 6
2-Fluoro-N-methoxy-n-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.